3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY3502970, also known as Orforglipron, is an oral, non-peptide, small molecule glucagon-like peptide-1 receptor agonist. It has been developed by Eli Lilly and Company as a potential treatment for type 2 diabetes and obesity. Unlike peptide-based GLP-1 receptor agonists, Orforglipron is easier to produce and is expected to be more cost-effective .
Preparation Methods
The synthesis of Orforglipron involves several key steps:
Cyclization: A dihydropyridine compound with different protecting groups reacts with (4-fluoro-3,5-dimethylphenyl)hydrazine to form a key intermediate.
Addition Reaction: The intermediate undergoes an addition reaction with 2-isocyanato-1,1-dimethoxyethane under basic conditions.
Buchwald Coupling: The product from the addition reaction undergoes Buchwald coupling.
Deprotection and Salt Formation: The amino protecting group is removed, and the compound is converted to its salt form.
Final Reaction: The final product, Orforglipron, is obtained by reacting the compound with another intermediate.
Chemical Reactions Analysis
Orforglipron undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used
Scientific Research Applications
Orforglipron has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of non-peptide GLP-1 receptor agonists.
Biology: It helps in understanding the biological pathways involving GLP-1 receptors.
Medicine: It is being investigated for its potential to treat type 2 diabetes and obesity by improving glycemic control and promoting weight loss.
Industry: Its ease of production and cost-effectiveness make it a promising candidate for large-scale pharmaceutical manufacturing .
Mechanism of Action
Orforglipron acts as a glucagon-like peptide-1 receptor agonist. It binds to the GLP-1 receptor, activating it and leading to several physiological effects:
Blood Glucose Regulation: It enhances insulin secretion in response to glucose, thereby lowering blood glucose levels.
Gastric Emptying: It delays gastric emptying, which helps in reducing appetite and promoting weight loss.
Appetite Reduction: By acting on the central nervous system, it reduces appetite
Comparison with Similar Compounds
Orforglipron is unique compared to other GLP-1 receptor agonists due to its non-peptide nature and oral bioavailability. Similar compounds include:
Danuglipron: Another oral GLP-1 receptor agonist.
Lotiglipron: A peptide-based GLP-1 receptor agonist.
Semaglutide: An injectable GLP-1 receptor agonist .
Orforglipron stands out due to its ease of production, cost-effectiveness, and potential for oral administration, making it a promising candidate for treating type 2 diabetes and obesity.
Properties
Molecular Formula |
C48H50F2N10O5 |
---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C48H50F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30,44,54H,12-14,17,22-23H2,1-7H3,(H,52,62)/t27-,28-,30-,44?,48-/m0/s1 |
InChI Key |
ODKSGLKPGFWSSB-BWIQJDIQSA-N |
Isomeric SMILES |
C[C@H]1C[C@]1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |
Canonical SMILES |
CC1CC1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.